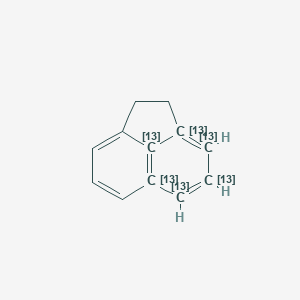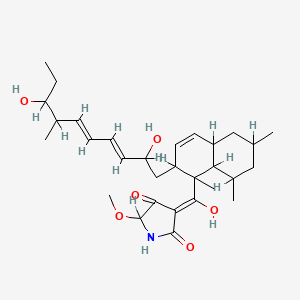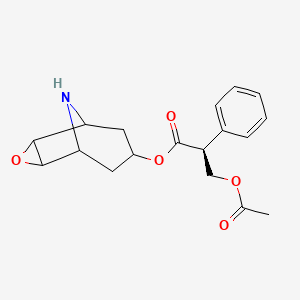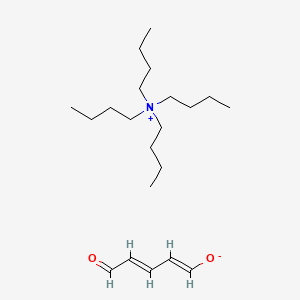
1,2-Dihydro Acenaphthylene-13C6
Overview
Description
1,2-Dihydro Acenaphthylene-13C6 is a labeled isotopologue of 1,2-Dihydro Acenaphthylene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of six carbon-13 isotopes, which makes it useful in various scientific research applications, particularly in the field of spectroscopy and tracer studies.
Mechanism of Action
Target of Action
1,2-Dihydro Acenaphthylene-13C6, a derivative of acenaphthylene, is primarily used as a building block for π-electron functional materials . It is an important component of many organic semiconductors . .
Mode of Action
It is known to participate in various chemical reactions, such as Birch reduction , but its interaction with biological targets, if any, remains unclear.
Biochemical Pathways
For instance, it can be dioxygenated at the bridge double bond to form 1,2-dihydroxyacenaphthalene, a tautomer of 1-hydroxy-2-ketoacenaphthene .
Pharmacokinetics
Given its chemical structure, it is likely to have low water solubility and may be absorbed through the skin . .
Result of Action
It’s worth noting that acenaphthylene, the parent compound, is listed as a group 3 carcinogen by the international agency for research on cancer .
Action Environment
The action of this compound is likely to be influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For instance, its solubility and stability may be affected by the solvent used . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dihydro Acenaphthylene-13C6 can be synthesized through the hydrogenation of Acenaphthylene-13C6. The reaction typically involves the use of a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The process ensures the selective reduction of the double bond in the acenaphthylene ring system, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yields and purity of the final product. The compound is then purified through distillation or recrystallization techniques to obtain the desired isotopically labeled product .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dihydro Acenaphthylene-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acenaphthenequinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction of this compound can lead to the formation of fully saturated acenaphthene derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Acenaphthenequinone derivatives.
Reduction: Fully saturated acenaphthene derivatives.
Substitution: Halogenated, nitrated, or alkylated acenaphthylene derivatives.
Scientific Research Applications
1,2-Dihydro Acenaphthylene-13C6 is widely used in scientific research due to its unique isotopic labeling. Some of its applications include:
Spectroscopy: Used as a standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Tracer Studies: Employed in environmental and biological tracer studies to track the movement and transformation of polycyclic aromatic hydrocarbons.
Material Science: Utilized in the synthesis of advanced materials, including organic semiconductors and polymers.
Pharmacology: Investigated for its potential use in drug development and metabolic studies.
Comparison with Similar Compounds
Acenaphthylene: A polycyclic aromatic hydrocarbon with a similar structure but without the isotopic labeling.
Acenaphthene: A fully saturated derivative of acenaphthylene.
Acenaphthenequinone: An oxidized derivative of acenaphthene with quinone functionality.
Uniqueness: 1,2-Dihydro Acenaphthylene-13C6 is unique due to its isotopic labeling with carbon-13, which makes it particularly valuable in spectroscopic studies and tracer applications. This isotopic enrichment allows for more precise and accurate measurements in various scientific experiments .
Properties
IUPAC Name |
1,2-dihydroacenaphthylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-6H,7-8H2/i1+1,3+1,5+1,9+1,10+1,12+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRYPZZKDGJXCA-INDGIYAYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC3=C2C1=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[13C]2=[13CH][13CH]=[13CH][13C]3=[13C]2C1=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201235797 | |
| Record name | Acenaphthylene-2a,3,4,5,5a,8b-13C6, 1,2-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201235797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189811-57-2 | |
| Record name | Acenaphthylene-2a,3,4,5,5a,8b-13C6, 1,2-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189811-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acenaphthylene-2a,3,4,5,5a,8b-13C6, 1,2-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201235797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-[5-Acetamido-6-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B1147224.png)

![[Ser2]-Neuromedin C](/img/structure/B1147229.png)

![[(2Z,4E,6Z,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate](/img/structure/B1147235.png)
![(4aS,6R,7S,7aR)-6-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(4-methoxyphenyl)hexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B1147238.png)

